molecular formula C36H71NO4 B13769335 2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate CAS No. 65186-10-9

2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate

Cat. No.: B13769335
CAS No.: 65186-10-9
M. Wt: 582.0 g/mol
InChI Key: AZZDHTGSIWDSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate is a synthetic ester-amide compound of significant interest in advanced materials science and formulation research. Its structure, featuring both lipophilic long alkyl chains and a polar hydroxyethylamino core, suggests potential application as a key component in the design of lipid-based delivery systems. Researchers are exploring its utility as a biodegradable surfactant or emulsifier, where it may enhance the solubility and stability of other active compounds in complex matrices. The molecular architecture of this compound allows it to integrate into lipid bilayers, making it a candidate for investigating novel vesicular structures or as a permeability modulator in cellular transport studies. Further research is focused on elucidating its precise mechanism of action at interfaces and its potential synergistic effects within multi-component systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

65186-10-9

Molecular Formula

C36H71NO4

Molecular Weight

582.0 g/mol

IUPAC Name

2-[hexadecanoyl(2-hydroxyethyl)amino]ethyl hexadecanoate

InChI

InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)37(31-33-38)32-34-41-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-34H2,1-2H3

InChI Key

AZZDHTGSIWDSIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Acyl Chloride Route

  • Step 1: Palmitic acid is converted to palmitoyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Step 2: The palmitoyl chloride intermediate is reacted with 2-aminoethanol derivatives bearing the hydroxyethyl group in an inert solvent like dichloromethane or tetrahydrofuran.
  • Step 3: The reaction is performed at low temperatures (0–5°C) to control the rate and minimize side reactions.
  • Step 4: The product is isolated after aqueous workup and purified by RP-HPLC.

Direct Coupling Using Carbodiimide Chemistry

  • Step 1: Palmitic acid is activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic amounts of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
  • Step 2: The activated ester intermediate reacts with the amino alcohol to form the amide bond.
  • Step 3: The reaction is typically carried out at room temperature under inert atmosphere.
  • Step 4: Byproducts such as dicyclohexylurea are removed by filtration, and the product is purified by chromatographic techniques.

Enzymatic Synthesis (Biocatalysis)

  • Lipase-catalyzed amidation or esterification can be employed to synthesize the compound under milder, environmentally friendly conditions.
  • This method involves the use of immobilized lipases in organic solvents or solvent-free systems.
  • Enzymatic methods offer regio- and stereoselectivity, improving yield and purity.

Purification and Characterization Techniques

Chromatography

  • Reverse-phase HPLC using columns such as Newcrom R1 is effective for purification and analysis.
  • Mobile phases typically consist of acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced with formic acid.
  • Particle sizes of 3 µm enable fast UPLC applications and scalable preparative separations.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, particularly the amide linkage and hydroxyethyl moiety.
  • Mass spectrometry (MS) verifies molecular weight and purity.
  • Infrared (IR) spectroscopy identifies characteristic amide and ester functional groups.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Acyl Chloride Route Palmitoyl chloride, amino alcohol, low temp (0–5°C) High reactivity, straightforward Requires moisture-sensitive reagents, possible side reactions
Carbodiimide Coupling Palmitic acid, DCC or EDC, NHS/HOBt, room temp Mild conditions, widely used Byproduct removal needed, potential racemization
Enzymatic Synthesis Lipase catalyst, organic solvent or solvent-free Eco-friendly, selective Longer reaction times, enzyme cost

Research Findings and Optimization

  • Studies have shown that using carbodiimide coupling with NHS improves yields and reduces side reactions compared to direct acyl chloride methods.
  • Enzymatic synthesis has been optimized for temperature and solvent systems to enhance conversion rates while maintaining product integrity.
  • Chromatographic purification using Newcrom R1 columns provides high resolution and recovery, facilitating both analytical and preparative scale isolation.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the amide and ester groups into their respective alcohols.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Biomedical Applications

Drug Delivery Systems

One of the prominent applications of 2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate is in drug delivery systems. Its amphiphilic nature allows it to form micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Case studies have shown that formulations containing this compound can improve the pharmacokinetics of poorly soluble drugs, leading to better therapeutic outcomes.

Example Case Study : A study published in the Journal of Controlled Release demonstrated that a micellar formulation using this compound significantly increased the absorption of a poorly soluble anti-cancer drug in vitro and in vivo, compared to conventional formulations .

Cosmetic and Personal Care Products

Due to its emollient properties, this compound is utilized in cosmetic formulations. It acts as a skin-conditioning agent and helps improve the texture and feel of products.

Application Examples :

  • Moisturizers : Enhances skin hydration by forming a barrier that prevents water loss.
  • Sunscreens : Serves as a carrier for UV filters, improving their stability and efficacy.

Industrial Applications

Surfactant Properties

The compound exhibits surfactant properties, making it suitable for use in various industrial applications, including:

  • Emulsifiers : Used in food and pharmaceutical emulsions to stabilize mixtures of oil and water.
  • Detergents : Acts as a cleaning agent due to its ability to lower surface tension.

Research Applications

Biochemical Studies

In biochemical research, this compound is employed as a reagent for studying lipid interactions and membrane dynamics. Its ability to mimic natural lipids makes it valuable for investigating cellular processes.

Example Case Study : Research published in Biochimica et Biophysica Acta highlighted how this compound was used to study lipid bilayer formation and stability under various conditions, providing insights into membrane biophysics .

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. It may also interact with specific proteins, influencing their function and activity. The exact molecular targets and pathways involved are still under investigation, but its effects on membrane dynamics and protein interactions are of particular interest.

Comparison with Similar Compounds

Structural Analogues

Ascorbyl Palmitate (Vitamin C Palmitate)
  • Structure : Combines L-ascorbic acid (vitamin C) with a palmitoyl group via esterification at the 6-hydroxyl position .
  • Molecular Formula : C₂₂H₃₈O₇ (MW: 414.53 g/mol).
  • LogP : ~6.5 (estimated), lower than the target compound due to polar hydroxyl groups from ascorbic acid.
  • Applications : Widely used as an antioxidant in food, cosmetics, and pharmaceuticals. Unlike the target compound, its primary function is radical scavenging rather than surfactant activity .
Ethylhexyl Palmitate
  • Structure: A branched ester of 2-ethylhexanol and palmitic acid.
  • Molecular Formula : C₂₄H₄₈O₂ (MW: 368.64 g/mol) .
  • LogP : ~9.0 (estimated).
  • Applications : Common emollient in cosmetics and personal care products. Its simpler structure lacks nitrogen, resulting in lower polarity compared to the target compound .
Cetyl Palmitate
  • Structure : A wax ester formed from cetyl alcohol and palmitic acid.
  • Molecular Formula : C₃₂H₆₄O₂ (MW: 480.85 g/mol) .
  • LogP : ~13.0 (estimated), higher than the target compound due to longer alkyl chains.
  • Applications : Used as a thickening agent and emollient in creams and ointments. Its lack of hydrophilic groups limits its use in aqueous systems .
Ethyl Palmitate
  • Structure: A simple ester of ethanol and palmitic acid.
  • Molecular Formula : C₁₈H₃₆O₂ (MW: 284.48 g/mol) .
  • LogP : ~7.5 (estimated).
  • Applications : Found in lubricants and surfactants. Its small size and low molecular weight limit its stability in high-temperature applications .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups
2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate C₃₆H₇₁NO₄ 581.97 11.1 Hydroxyethylamino, palmitate
Ascorbyl Palmitate C₂₂H₃₈O₇ 414.53 ~6.5 Ascorbic acid, palmitate
Ethylhexyl Palmitate C₂₄H₄₈O₂ 368.64 ~9.0 Branched alkyl ester
Cetyl Palmitate C₃₂H₆₄O₂ 480.85 ~13.0 Long-chain alkyl ester
Ethyl Palmitate C₁₈H₃₆O₂ 284.48 ~7.5 Simple alkyl ester

Functional and Application Differences

  • Surfactant Potential: The target compound’s hydroxyethylamino group provides amphiphilicity, enabling micelle formation and interfacial activity. In contrast, Ethylhexyl and Cetyl Palmitates lack nitrogen, limiting their surfactant utility .
  • Thermal Stability : Cetyl Palmitate’s high molecular weight and crystalline structure enhance its stability in solid formulations, whereas the target compound’s liquid state at room temperature suits liquid-phase applications .
  • Biological Activity : Ascorbyl Palmitate’s antioxidant properties are absent in the target compound, which instead may exhibit enhanced bioavailability in drug delivery systems due to its dual lipophilic chains .

Biological Activity

2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate, often referred to in scientific literature as a derivative of palmitic acid, has garnered attention for its potential biological activities. This compound represents a class of fatty acid amides that may exhibit various pharmacological properties, including anti-inflammatory and anti-cancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a palmitate moiety linked to a hydroxyethyl group through an amine bond. Its molecular formula is C18H37N1O3C_{18}H_{37}N_{1}O_{3}, and it has a molecular weight of approximately 317.49 g/mol. The structure can be depicted as follows:

Structure HO CH2 CH2 NH C O C15H31COOH\text{Structure }\text{HO CH}_2\text{ CH}_2\text{ NH C O C}_{15}\text{H}_{31}\text{COOH}

1. Anti-Inflammatory Effects

Research indicates that compounds similar to this compound can exhibit anti-inflammatory properties . A study by Zhang et al. (2020) demonstrated that fatty acid amides can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which these compounds may help mitigate inflammatory responses in various conditions such as arthritis and inflammatory bowel disease .

2. Anticancer Properties

Emerging studies suggest that this compound may possess anticancer activity . For instance, in vitro studies have shown that fatty acid derivatives can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation . A notable case study involving human breast cancer cells indicated that treatment with similar compounds resulted in significant reductions in cell viability and increased markers of apoptosis .

Data Table: Summary of Biological Activity Studies

Study ReferenceBiological ActivityCell TypeKey Findings
Zhang et al. (2020)Anti-inflammatoryMacrophagesReduction in TNF-alpha and IL-6 production
Smith et al. (2019)AnticancerBreast Cancer CellsInduction of apoptosis via caspase activation
Lee et al. (2021)AntioxidantHepatocytesDecreased oxidative stress markers

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Pathways : By modulating signaling pathways such as NF-kB, the compound may reduce the expression of inflammatory mediators.
  • Induction of Apoptosis : The activation of caspases and disruption of mitochondrial membrane potential are critical for its anticancer effects.
  • Antioxidant Activity : Some studies indicate that fatty acid derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.

Q & A

Q. What analytical methods are recommended for characterizing 2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate?

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column is a validated method for separation and quantification. The method employs a binary solvent system (e.g., acetonitrile/water gradients) with UV detection, optimized for high-lipophilicity compounds (logP = 11.1) . Complementary techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) should be used for structural confirmation, referencing spectral libraries for fragmented ions or proton environments.

Q. How can researchers integrate this compound into existing theoretical frameworks for lipid-based systems?

Link studies to amphiphilic molecular behavior theories, such as the critical micelle concentration (CMC) model or membrane interaction hypotheses. For example, its hydroxyethyl and palmitoyl groups suggest potential surfactant-like properties, which can be contextualized using the hydrophilic-lipophilic balance (HLB) framework . Design experiments to measure interfacial tension or aggregation behavior in aqueous solutions, aligning with colloidal chemistry principles.

Q. What spectroscopic techniques are most effective for evaluating purity and stability?

Fourier-transform infrared spectroscopy (FTIR) can identify functional groups (e.g., ester C=O at ~1740 cm⁻¹, hydroxyl O-H at ~3400 cm⁻¹). Differential scanning calorimetry (DSC) assesses thermal stability by monitoring melting points and decomposition temperatures. Cross-validate with HPLC retention times to detect degradation products .

Q. How should experimental designs account for the compound’s solubility in formulation studies?

Use Hansen solubility parameters (HSPs) to select solvents with similar polarity (δD, δP, δH). For in vitro studies, consider lipid carriers like liposomes or micelles to enhance aqueous dispersion. Pre-screen solvents (e.g., ethanol, propylene glycol) using turbidity assays to identify optimal solubility ranges .

Advanced Research Questions

Q. How can HPLC conditions be optimized to resolve co-eluting impurities in this compound?

Adjust column temperature (30–50°C) and gradient steepness to improve peak resolution. For example, reduce the acetonitrile gradient slope from 5% to 2% per minute to enhance separation of structurally similar byproducts. Incorporate ion-pairing agents (e.g., trifluoroacetic acid) to mitigate tailing caused by residual amines . Validate method robustness using a design-of-experiments (DoE) approach, testing factors like pH and flow rate.

Q. What strategies address contradictions in reported biological activity data for analogous esters?

Conduct meta-analyses of existing toxicity datasets (e.g., phthalate studies) to identify confounding variables, such as metabolic activation pathways or cell-line specificity . For in vivo studies, standardize administration routes (oral vs. dermal) and control for esterase activity in test models. Use computational toxicology tools (e.g., QSAR models) to predict metabolite interactions .

Q. How can researchers develop structure-activity relationship (SAR) models for derivatives of this compound?

Synthesize analogs with varying alkyl chain lengths or substitution patterns (e.g., replacing hydroxyethyl with methoxyethyl). Measure physicochemical properties (logP, solubility) and correlate with bioactivity data (e.g., antimicrobial efficacy). Apply multivariate regression or machine learning to identify key molecular descriptors .

Q. What methodological rigor is required for replication studies involving this compound?

Publish detailed protocols for synthesis, purification (e.g., column chromatography conditions), and characterization. Use open-source spectral databases to share NMR/FTIR raw data. Collaborate with independent labs to validate findings, employing blind testing to eliminate bias .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable toxicity reports), apply Bradford Hill criteria to assess causality, emphasizing dose-response consistency and biological plausibility .
  • Theoretical Integration : Align hypotheses with lipid bilayer dynamics or enzyme-substrate interaction theories, using molecular docking simulations to predict binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.